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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B560394 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2

Inhibitor Analog

This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a

stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor,

Dapagliflozin. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its chemical structure, physicochemical and

pharmacological properties, and methodologies for its synthesis and analysis.

Chemical Structure and Identification
Galacto-Dapagliflozin, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-

ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It

shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar

moiety, differing in the stereochemistry at the C4' position.

Chemical Identifiers:

IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-

(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Molecular Formula: C21H25ClO6[1]

Molecular Weight: 408.87 g/mol [1][2]
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CAS Number: 1408245-02-2[1]

Physicochemical and Pharmacological Properties
Galacto-Dapagliflozin exhibits distinct inhibitory activity against human sodium-glucose

cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its

potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.

Property Value Transporter Reference

Inhibitor Constant (Ki) 25 nM hSGLT2 [3][4][5][6][7]

25,000 nM hSGLT1 [3][4][5][6][7]

Half-time off-rate

(t1/2,Off)
≈ 20–30 s hSGLT2 [3][4][5]

1–2 s hSGLT1 [3][4][5]

Experimental Protocols
Synthesis of Galacto-Dapagliflozin
The synthesis of galacto-Dapagliflozin can be achieved from Dapagliflozin through a multi-

step process involving protection, epimerization, and deprotection. The following is a

generalized protocol based on established methods for the synthesis of Dapagliflozin and its

analogs.

Workflow for the Synthesis of Galacto-Dapagliflozin:

Dapagliflozin Protected Dapagliflozin
(e.g., Acetylated)

Protection
Oxidation at C4' Stereoselective Reduction

at C4' Deprotection Galacto-Dapagliflozin

Click to download full resolution via product page

Caption: Synthetic workflow for galacto-Dapagliflozin from Dapagliflozin.

Methodology:
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Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are

protected, commonly through acetylation using acetic anhydride in the presence of a catalyst

like pyridine. This prevents side reactions in subsequent steps.

Oxidation at C4': The protected Dapagliflozin is subjected to an oxidation reaction to convert

the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents,

such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the

axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and

the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired

stereochemistry.

Deprotection: The protecting groups are removed to yield galacto-Dapagliflozin. For acetyl

groups, this is typically done by hydrolysis using a base such as sodium methoxide in

methanol.

Purification: The final product is purified using techniques like column chromatography or

recrystallization to obtain high-purity galacto-Dapagliflozin.

Determination of Inhibitory Activity (Ki)
The inhibitory constant (Ki) of galacto-Dapagliflozin against hSGLT1 and hSGLT2 can be

determined using electrophysiological methods.

Experimental Workflow for Ki Determination:
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Caption: Workflow for determining the inhibitory constant (Ki).

Methodology:

Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured

and transfected with plasmids encoding either hSGLT1 or hSGLT2.

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the

transfected cells. The membrane potential is held at a constant voltage.

Substrate Application: A solution containing D-glucose is applied to the cells to induce a

current mediated by the expressed SGLT transporter.
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Inhibitor Application: Once a stable baseline current is established, solutions containing

varying concentrations of galacto-Dapagliflozin are applied to the cells.

Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is

measured. The Ki value is then calculated by fitting the concentration-response data to the

appropriate inhibition model.

Potential Signaling Pathway Interactions
While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on

Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is

plausible that galacto-Dapagliflozin may exert similar effects.

PI3K/AKT Signaling Pathway
Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell

growth, survival, and metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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